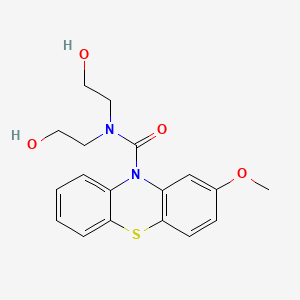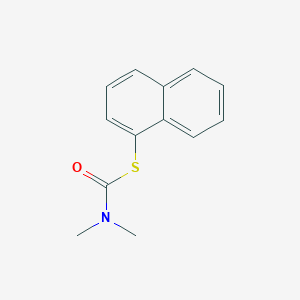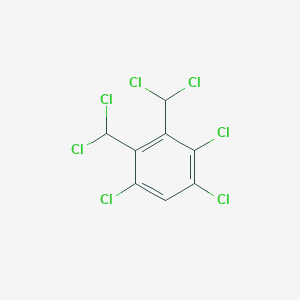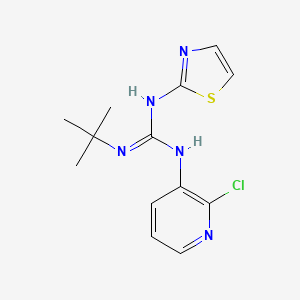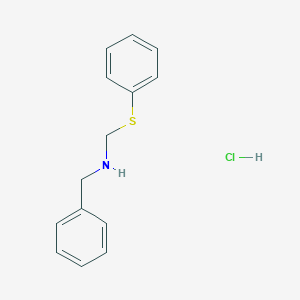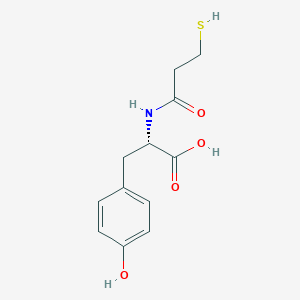
N-(3-Sulfanylpropanoyl)-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Sulfanylpropanoyl)-L-tyrosine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a sulfanyl group attached to a propanoyl chain, which is further linked to the amino acid L-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Sulfanylpropanoyl)-L-tyrosine typically involves the reaction of L-tyrosine with 3-mercaptopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of L-tyrosine and the amino group of 3-mercaptopropanoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(3-Sulfanylpropanoyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the sulfanyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Sulfanylpropanoyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialized materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of N-(3-Sulfanylpropanoyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, thereby inhibiting or modulating the activity of the target enzyme. This interaction can affect various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Captopril: An angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.
N-(3-Sulfanylpropanoyl)glycine: Another amino acid derivative with a similar structure but different biological activity.
Uniqueness
N-(3-Sulfanylpropanoyl)-L-tyrosine is unique due to its specific combination of the sulfanylpropanoyl group with L-tyrosine. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications .
Properties
CAS No. |
72636-16-9 |
|---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO4S/c14-9-3-1-8(2-4-9)7-10(12(16)17)13-11(15)5-6-18/h1-4,10,14,18H,5-7H2,(H,13,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
HAMZHHYTTXMBKE-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCS)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


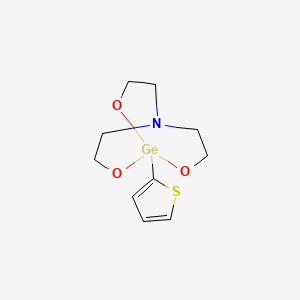
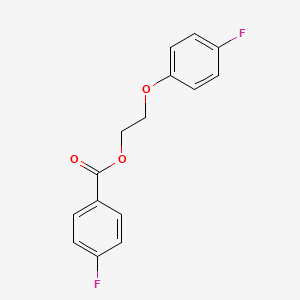
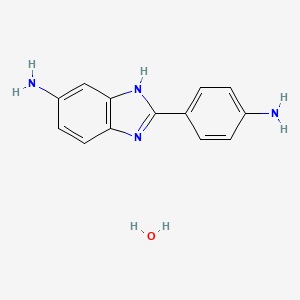


![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
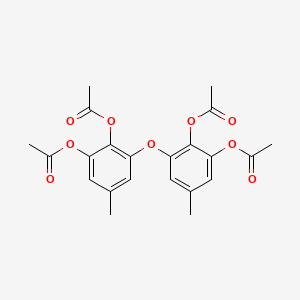
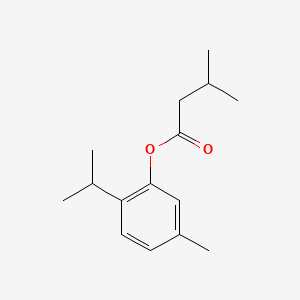
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
